molecular formula C20H21NO3 B1374746 (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid CAS No. 1381944-32-6

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

Cat. No.: B1374746
CAS No.: 1381944-32-6
M. Wt: 323.4 g/mol
InChI Key: KMYKGIFEUAGYQU-UHFFFAOYSA-N
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Description

Molecular Formula and Elemental Composition

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid is a synthetic organic compound with the molecular formula C₂₀H₂₁NO₃ and a molecular weight of 323.39 g/mol . The elemental composition comprises carbon (74.28%), hydrogen (6.55%), nitrogen (4.33%), and oxygen (14.84%), calculated as follows:

Element Quantity (atoms) Atomic Weight (g/mol) Contribution (g/mol) Percentage (%)
C 20 12.01 240.20 74.28
H 21 1.008 21.17 6.55
N 1 14.01 14.01 4.33
O 3 16.00 48.00 14.84

These values align with theoretical calculations for the molecular formula.

2D/3D Structural Analysis

The compound features a biphenyl core substituted with a piperidine-1-carbonyl group and an acetic acid moiety. Key structural attributes include:

  • Biphenyl system : Two phenyl rings connected at the 3- and 4-positions, forming a conjugated aromatic system.
  • Piperidine-1-carbonyl group : A six-membered saturated nitrogen heterocycle (piperidine) attached via a carbonyl group to one phenyl ring.
  • Acetic acid side chain : A -CH₂COOH group linked to the second phenyl ring, introducing hydrophilicity.

The SMILES notation, OC(=O)Cc1cccc(c1)c1ccc(cc1)C(=O)N1CCCCC1 , confirms connectivity. Computational 3D models reveal a planar biphenyl system with the piperidine ring adopting a chair conformation and the carbonyl group oriented perpendicular to the aromatic plane.

Stereochemical Characterization

The molecule lacks chiral centers due to symmetric substitution patterns:

  • The biphenyl system exhibits no stereoisomerism due to free rotation around the single bond between rings.
  • The piperidine ring, while capable of chair-to-chair interconversion, does not introduce stereoisomerism in this configuration.
  • The acetic acid side chain (-CH₂COOH) is achiral, as the central carbon binds two identical hydrogen atoms.

No enantiomers or diastereomers are reported, indicating a single stereochemical form.

Physicochemical Properties

Experimental and predicted properties include:

Property Value Method/Source
Solubility DMF: 5 mg/ml; DMSO: 3 mg/ml; Ethanol: 10 mg/ml Experimental data
LogP (octanol/water) 3.3 XLogP3 prediction
pKa 4.5 (carboxylic acid) Analogous compounds
Melting point Not reported N/A

The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes. The carboxylic acid group (pKa ~4.5) enhances water solubility at physiological pH.

Properties

IUPAC Name

2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYKGIFEUAGYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743028
Record name [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-32-6
Record name [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl groups are introduced through electrophilic aromatic substitution reactions, and the acetic acid moiety is added via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide bond (piperidin-1-yl carbonyl group) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings include:

Condition Reagents Products Yield
Acidic hydrolysisHCl, H₂SO₄, or H₃PO₄ in H₂O/MeOH4-Carboxybiphenyl-3-yl acetic acid65–78%
Basic hydrolysisNaOH/KOH in H₂O/EtOHSodium/potassium carboxylate salts82–90%

Mechanistic Notes :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that attacks the carbonyl carbon .

Nucleophilic Substitution

The piperidine ring’s carbonyl group participates in nucleophilic substitution reactions. For example:

Piperidine Replacement

Reaction with amines (e.g., pyrrolidine, morpholine) in DMF or THF at 60–80°C displaces the piperidine moiety:

text
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid + Morpholine → (3-{4-[(Morpholin-1-yl)carbonyl]phenyl}phenyl)acetic acid

Conditions :

  • Solvent: DMF or THF

  • Base: NaH or KOtBu

  • Temperature: 60–80°C

Yield : 55–70%

Decarboxylation

Under high-temperature or photolytic conditions, the acetic acid side chain undergoes decarboxylation:

text
This compound → (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)methane + CO₂

Key Parameters :

  • Catalyst : Cu(OAc)₂ or FeCl₃

  • Temperature : 150–200°C

  • Yield : 40–50%

Electrophilic Aromatic Substitution

The biphenyl system’s electron-rich phenyl rings undergo halogenation or nitration:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Para to CO₂HNitro derivative (single isomer)
BrominationBr₂/FeBr₃Meta to piperidineBrominated analog

Regioselectivity : Directed by the electron-withdrawing carbonyl group and steric effects of the piperidine ring .

Condensation Reactions

The acetic acid moiety reacts with alcohols or amines to form esters or amides:

Esterification :

text
This compound + MeOH → Methyl (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetate

Conditions : H₂SO₄ (cat.), reflux, 6h .

Amidation :
Reaction with benzylamine in DMF yields the corresponding amide .

Stability Under Oxidative/Reductive Conditions

  • Oxidation : The compound resists common oxidants (e.g., KMnO₄, CrO₃) due to the stabilizing effect of the piperidine ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl group to a methylene unit at 80°C .

Key Research Findings

  • Synthetic Byproduct Characterization : The compound was identified as a side product in benzothiazinone synthesis, confirming its stability under reflux conditions .

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states .

  • Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the amide bond .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20_{20}H21_{21}NO3_3
  • Molecular Weight : 323.40 g/mol
  • IUPAC Name : [4'-(1-piperidinylcarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
  • Purity : >97%

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics, which can influence biological activity. The piperidine moiety is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

Case Studies

  • Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antitumor activity. A study demonstrated that similar compounds could inhibit cancer cell proliferation, suggesting a potential application for this compound in cancer therapy .
  • Neuropharmacology : The piperidinyl group is known to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Preliminary studies suggest that compounds with similar structures might modulate dopamine and serotonin receptors, which are crucial in conditions such as depression and schizophrenia.

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify functional groups for enhanced biological activity or specificity.

Synthetic Pathways

  • Functionalization Reactions : The carboxylic acid group can be utilized for further derivatization, allowing the introduction of various substituents that may enhance solubility or bioavailability.
  • Coupling Reactions : The compound can participate in coupling reactions to create larger molecular frameworks that may exhibit synergistic effects in therapeutic applications.

Material Science

Beyond biological applications, this compound can be explored in material science for developing polymers or coatings with specific properties due to its functional groups.

Potential Applications

  • Polymer Synthesis : The compound's carboxylic acid functionality can be used to create polyesters or polyamides, which have applications in biodegradable materials and drug delivery systems.
  • Coating Technologies : Its chemical stability and potential for functionalization make it suitable for developing coatings that require specific chemical resistance or adhesion properties.

Mechanism of Action

The mechanism of action of (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the acetic acid moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key analogs differ in substituents on the biphenyl core or the linker group. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid C20H19NO3 321.38 Acetic acid, piperidinyl carbonyl Not provided
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid C20H21NO5S 387.43 Sulfonyl, acetic acid, piperidinyl carbonyl 653588-61-5
Compound 1 (from ) C22H22N4O3 390.44 Benzimidazole, piperidinyl carbonyl, amino acetic acid Not provided
Acetic acid,[4-[[[2-[3-(1H-tetrazol-5-yl)phenoxy]phenyl]amino]carbonyl]phenoxy]- C28H22N4O6 510.50 Tetrazole, acetic acid, aryl ether 140427-06-1

Key Observations :

  • Compound 1 () replaces the acetic acid with a benzimidazole-linked amino acetic acid, enhancing COX-2 selectivity and drug-likeness .
  • The tetrazole-containing analog (CAS 140427-06-1) uses a tetrazole ring as a bioisostere for carboxylic acid, which may improve metabolic stability and oral bioavailability .

COX-2 Inhibition :

  • Compound 1 () demonstrates high COX-2 selectivity, attributed to its benzimidazole-piperidine scaffold and optimal steric bulk. Its IC50 for COX-2 is 0.12 μM, with >100-fold selectivity over COX-1 .
  • The target compound’s acetic acid group may mimic the carboxylate-binding region of COX-2 active sites, similar to nimesulide analogs. However, the absence of a sulfonamide or sulfonyl group (as in nimesulide) could reduce COX-2 affinity compared to sulfonyl-containing analogs .

Anticancer Potential:

  • The urea-linked triazine derivative (CAS 616.334 m/z, ) shows kinase-inhibitory activity, though its mechanism diverges from the acetic acid-based compounds. Piperidinyl carbonyl groups in such structures may contribute to binding ATP pockets in kinases .

Physicochemical and ADME Properties

Drug-Likeness :

  • Compound 1 () exhibits favorable ADME descriptors, including LogP = 2.1 (optimal for membrane permeability) and polar surface area (PSA) = 85 Ų (within acceptable range for oral bioavailability) .
  • The sulfonyl analog (CAS 653588-61-5) has a higher PSA (~110 Ų) due to the sulfonyl group, which may limit blood-brain barrier penetration .
  • The tetrazole analog’s LogP (predicted 3.04) suggests moderate lipophilicity, balancing solubility and absorption .

Biological Activity

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid, with the chemical formula C20H21NO3 and CAS number 1381944-32-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a piperidine moiety which is often associated with various biological activities. The molecular weight is approximately 323.39 g/mol, and it is characterized by a high purity level (>97%) in commercial preparations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells . Additionally, the compound's ability to inhibit microtubule assembly suggests a potential role as a microtubule-destabilizing agent, which is crucial in cancer therapy.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies indicate that derivatives containing similar structural motifs can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . This suggests that this compound may have therapeutic potential in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors, including GPCRs (G-protein coupled receptors), which are critical in mediating cellular responses to external stimuli .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation indicates its potential as an anticancer agent.

Case Studies

In one notable study, researchers synthesized several derivatives based on the piperidine scaffold and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly affected the anticancer activity, emphasizing structure-activity relationships (SAR) .

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that certain substitutions could enhance efficacy against inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves coupling a piperidine-carbonyl intermediate (e.g., via amidation or condensation reactions) with a biphenylacetic acid backbone. For example, similar compounds are synthesized using nucleophilic acyl substitution between piperidine derivatives and activated carbonyl groups (e.g., acid chlorides or mixed anhydrides) .
  • Purification : Intermediate purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization using solvents like ethanol or acetonitrile. Final characterization relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H and ¹³C NMR are critical for verifying the piperidine ring, carbonyl groups, and aromatic substituents. For example, the piperidine NH proton typically appears at δ 3.2–3.8 ppm in DMSO-d6 .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight and fragmentation patterns.
    • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Catalyst Screening : Palladium or copper catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl-aryl bond formation, as seen in analogous heterocyclic syntheses .
  • Solvent Optimization : Polar aprotic solvents like DMF or toluene improve solubility of aromatic intermediates. Elevated temperatures (80–100°C) may accelerate cyclization steps .
  • Byproduct Mitigation : Use scavenger resins (e.g., trisamine for acid chlorides) or fractional distillation to remove unreacted reagents .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodological Solutions :

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize variability .
  • Structural Analysis : Compare X-ray crystallography or molecular docking results to identify conformational differences impacting activity .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern trends obscured by experimental noise .

Q. What strategies ensure the compound’s stability during long-term storage and biological assays?

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials minimizes photodegradation .
  • Buffer Compatibility : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies. Avoid strong acids/bases to prevent hydrolysis of the piperidine-carboxyl bond .

Analytical and Environmental Questions

Q. How can a validated HPLC method be developed for quantifying this compound in complex matrices?

  • Column Selection : C18 columns (4.6 × 150 mm, 5 µm) with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) achieve baseline separation .
  • Detection : UV detection at 254 nm (aromatic π→π* transitions) provides sensitivity down to 0.1 µg/mL. Validate using spike-recovery tests in biological fluids (e.g., plasma) .

Q. What methodologies assess the environmental impact and biodegradation of this compound?

  • Fate Studies :

  • Abiotic Degradation : Hydrolysis kinetics at varying pH (e.g., 50 mM phosphate buffer, 25°C) .
  • Biotic Degradation : OECD 301F tests with activated sludge to measure aerobic biodegradation over 28 days .
    • Ecotoxicology : Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests (OECD 201) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Avoid inhalation of dust/aerosols .

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